

Application Note: Quantitative Analysis of Dermostatin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Dermostatin

Cat. No.: B085389

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Dermostatin**, a polyene antifungal agent. The described methodology is applicable for the determination of **Dermostatin** in bulk drug substances and can be adapted for various pharmaceutical formulations. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

Dermostatin is a polyene macrolide antibiotic with potent antifungal activity. Accurate and precise quantification of **Dermostatin** is crucial for quality control during drug manufacturing, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the reliable determination of **Dermostatin**. This application note presents a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of **Dermostatin**, based on established analytical principles for similar polyene compounds.

Experimental

Instrumentation and Materials

- **HPLC System:** A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- **Chromatographic Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended for optimal separation.
- **Solvents and Reagents:** HPLC grade methanol, acetonitrile, and water. Analytical grade reagents for buffer preparation.
- **Dermostatin Reference Standard:** A well-characterized reference standard of **Dermostatin** with known purity.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These conditions are based on methods used for other polyene antifungals and may require optimization for specific applications.

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Methanol:Water (80:20, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	30°C
Detection Wavelength	305 nm
Run Time	15 minutes

Preparation of Standard Solutions

- **Stock Standard Solution (1000 μ g/mL):** Accurately weigh approximately 25 mg of **Dermostatin** reference standard and transfer to a 25 mL volumetric flask. Dissolve in and

dilute to volume with methanol. Protect from light.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general procedure for the preparation of samples from a solid formulation. The method should be validated for the specific sample matrix.

- Sample Weighing: Accurately weigh a portion of the sample equivalent to approximately 10 mg of **Dermostatin**.
- Extraction: Transfer the weighed sample to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the **Dermostatin**.
- Dilution: Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.
- Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

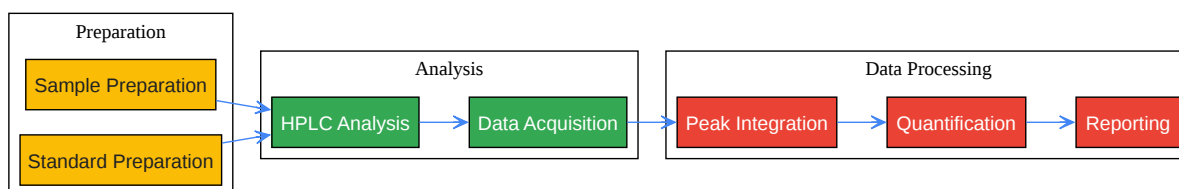
Method Validation (Hypothetical Data)

The analytical method should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria and hypothetical performance data for this method.

Validation Parameter	Acceptance Criteria	Hypothetical Result
Linearity (R^2)	≥ 0.999	0.9995
Range ($\mu\text{g/mL}$)	-	1 - 100
Precision (%RSD)	$\leq 2.0\%$	$< 1.5\%$
Accuracy (% Recovery)	98.0% - 102.0%	99.5%
Limit of Detection (LOD) ($\mu\text{g/mL}$)	-	0.2
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	-	0.7

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of **Dermostatin**.



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